N-isopentylnicotinamide
Description
N-Isopentylnicotinamide is a derivative of nicotinamide (vitamin B3), where an isopentyl group (C5H11) is attached to the amide nitrogen of the nicotinamide scaffold. Such modifications are often explored in pharmaceutical research to improve bioavailability or target specificity . Nicotinamide itself is a well-studied cofactor in redox reactions and cellular metabolism, with a CAS number of 98-92-0 and a molecular weight of 122.12 g/mol .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-(3-methylbutyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H16N2O/c1-9(2)5-7-13-11(14)10-4-3-6-12-8-10/h3-4,6,8-9H,5,7H2,1-2H3,(H,13,14) |
InChI Key |
FFHYOXCQGRJXHG-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CN=CC=C1 |
Canonical SMILES |
CC(C)CCNC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogous Compounds
*Estimated based on structural analogy to nicotinamide and isopentyl group addition.
Structural and Physicochemical Differences
- This compound vs. Nicotinamide : The isopentyl group increases molecular weight by ~101 g/mol and significantly enhances lipophilicity. This alteration likely reduces water solubility compared to nicotinamide but may improve membrane permeability and metabolic stability .
- This compound vs. Isonicotinamide: Isonicotinamide is a positional isomer (amide group at pyridine-4 position vs. pyridine-3 in nicotinamide).
- This compound vs. Tiocarlide : Tiocarlide contains an isopentyloxy-aniline core instead of a pyridinecarboxamide. Its antitubercular activity suggests that isopentyl groups can confer bioactivity in diverse structural contexts .
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